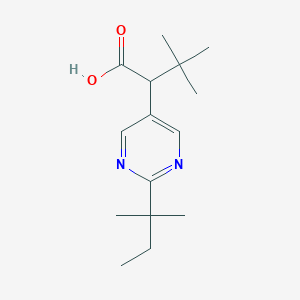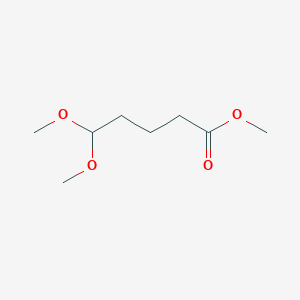
5,5-ジメトキシバレレートメチル
概要
説明
Methyl 5,5-dimethoxyvalerate, also known as methyl 5,5-dimethoxypentanoate, is an organic compound with the chemical formula C9H16O4. It is a colorless to pale yellow liquid, soluble in organic solvents such as alcohols and ethers. This compound is widely used as an intermediate for flavors and fragrances due to its unique fruity taste .
科学的研究の応用
Methyl 5,5-dimethoxyvalerate has several applications in scientific research:
Medicine: It is used in the synthesis of potential pharmaceutical compounds.
Industry: It is employed in the production of flavors and fragrances due to its fruity aroma.
作用機序
Target of Action
Methyl 5,5-dimethoxyvalerate is a chemical compound with the molecular formula (CH3O)2CH (CH2)3CO2CH3 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that it is an ester . Esters are known to participate in various biochemical reactions, often involving the cleavage of the ester bond. The exact interaction of Methyl 5,5-dimethoxyvalerate with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Methyl 5,5-dimethoxyvalerate participates in the synthesis of 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphatidylcholine . This indicates that it may play a role in lipid metabolism and signaling pathways.
Result of Action
As it is involved in the synthesis of a specific phosphatidylcholine , it might influence cellular membrane structure and function.
生化学分析
Biochemical Properties
Methyl 5,5-dimethoxyvalerate can be prepared by reacting methyl 5-oxopentanoate with p-toluene sulfonic acid and trimethylorthoformate . It participates in the synthesis of 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphatidylcholine
Molecular Mechanism
It is known to participate in the synthesis of 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphatidylcholine
準備方法
Synthetic Routes and Reaction Conditions: Methyl 5,5-dimethoxyvalerate can be synthesized by reacting methyl 5-oxopentanoate with p-toluene sulfonic acid and trimethylorthoformate . Another method involves reacting benzyl alcohol with 5,5-dimethoxypentanoic acid in the presence of a catalyst .
Industrial Production Methods: In industrial settings, the preparation of methyl 5,5-dimethoxyvalerate typically involves the esterification of 5,5-dimethoxypentanoic acid with methanol under acidic conditions. The reaction is often catalyzed by sulfuric acid or p-toluene sulfonic acid, followed by purification through distillation .
化学反応の分析
Types of Reactions: Methyl 5,5-dimethoxyvalerate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and amines under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides depending on the substituents used.
類似化合物との比較
- Methyl 3,3-dimethoxypropionate
- Methyl 5-oxooctadecanoate
- Ethyl benzimidate hydrochloride
Comparison: Methyl 5,5-dimethoxyvalerate is unique due to its specific structure, which includes two methoxy groups on the fifth carbon of the valerate chain. This structure imparts unique chemical properties, such as its fruity aroma and reactivity in esterification and substitution reactions. Compared to similar compounds, it offers distinct advantages in the synthesis of flavors, fragrances, and complex organic molecules .
特性
IUPAC Name |
methyl 5,5-dimethoxypentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-10-7(9)5-4-6-8(11-2)12-3/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFAONQHOIRLCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCCC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338851 | |
| Record name | Methyl 5,5-dimethoxyvalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23068-91-9 | |
| Record name | Methyl 5,5-dimethoxyvalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5,5-dimethoxyvalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B52059.png)

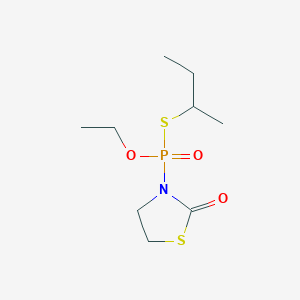
![N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B52063.png)
![2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetonitrile](/img/structure/B52064.png)
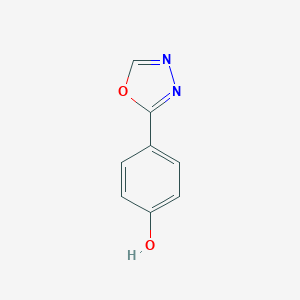
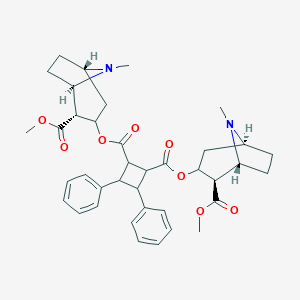

![7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione](/img/structure/B52071.png)




